molecular formula C14H14F3N5O B2708237 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 1795444-55-1

3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2708237
CAS No.: 1795444-55-1
M. Wt: 325.295
InChI Key: MGXBCJNEOIFXSM-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1795444-55-1) is a chemical compound of significant interest in medicinal chemistry research, designed around a pyrrolidine core linked to a 1,2,3-triazole moiety and a 4-(trifluoromethyl)phenyl group. The 1,2,3-triazole ring is a privileged pharmacophore, renowned for its stability, ability to form hydrogen bonds, and resistance to metabolic degradation, making it a valuable scaffold in drug discovery . This ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction that ensures high purity and yield . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as it can enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . While the specific biological activity of this compound requires further investigation by researchers, molecules featuring 1,2,3-triazole and carboxamide structures are actively explored in various therapeutic areas. Recent scientific literature indicates that analogous triazole-containing compounds are being evaluated for their potential as anticonvulsant agents, with some showing affinity for the GABAA receptor, a key target for neurological disorders . Furthermore, similar molecular frameworks are investigated for applications such as anti-tubercular agents . This compound is provided as a high-quality standard for use in hit-to-lead optimization campaigns, target identification studies, and structure-activity relationship (SAR) analysis. It is intended for research purposes only in laboratory settings. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

3-(triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)10-1-3-11(4-2-10)19-13(23)21-7-5-12(9-21)22-8-6-18-20-22/h1-4,6,8,12H,5,7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXBCJNEOIFXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne The resulting triazole intermediate is then coupled with a pyrrolidine derivative containing a carboxamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics such as increased stability, reactivity, or functionality to industrial products.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulate their activity, and influence downstream signaling pathways. This can result in a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Method Potential Applications
Target : 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide C₁₅H₁₆F₃N₅O 357.33 g/mol Pyrrolidine, 1,2,3-triazole, 4-(trifluoromethyl)phenyl Likely Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Kinase inhibition, anticancer (inferred from structural analogs)
Analog 1 : 3-{4-[(benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide C₁₉H₂₇N₅O₃ 373.45 g/mol Benzyloxy-methyl triazole, 3-methoxypropyl carboxamide CuAAC (assumed based on triazole synthesis) Chemical diversity screening (specific activity not stated)
Analog 2 : 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide C₂₂H₂₂N₈O₂ 442.47 g/mol Hydroxymethyl triazole, pyridine-pyrimidine amino group TLC-monitored synthesis with chloroform/methanol eluent Antimyeloproliferative activity (e.g., Imatinib hybrids)
Analog 3 : 3Ac (3-azidoquinoline-2,4(1H,3H)-dione derivative) C₂₄H₁₈N₆O₃ 438.44 g/mol Quinoline-2,4-dione, acetylated triazole-phenyl Acetylation of α-azido-β-carbonyl lactam intermediates Antimicrobial or antiproliferative (quinoline-triazole hybrids)

Key Findings:

Structural Diversity: The target compound’s trifluoromethylphenyl group distinguishes it from analogs with benzyloxy (Analog 1) or pyridine-pyrimidine (Analog 2) substituents.

Synthetic Routes: The target compound and Analog 1 likely employ CuAAC for triazole formation, a method known for high regioselectivity (>95% yield) and compatibility with diverse substrates . In contrast, Analog 3 uses acetylation of azido intermediates, a less versatile approach .

Biological Implications: Analog 2’s antimyeloproliferative activity highlights the therapeutic relevance of triazole-carboxamide hybrids, though the target compound’s CF₃ group may alter specificity or potency .

Critical Analysis of Evidence

  • provides foundational support for the CuAAC synthesis method, critical for triazole formation in the target compound .
  • and 5 highlight structural diversity in triazole-carboxamide analogs but lack direct pharmacological data for the target compound .
  • underscores the versatility of triazole-quinoline hybrids but diverges in core scaffold (quinoline vs. pyrrolidine) .

Limitations:

  • No explicit data on the target compound’s bioactivity, requiring extrapolation from analogs.
  • ’s structural data (chlorophenylsulfanyl-pyrazole) is less relevant due to scaffold differences .

Biological Activity

The compound 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12F3N5OC_{13}H_{12}F_3N_5O, with a molecular weight of approximately 307.27 g/mol. The presence of the triazole ring and the trifluoromethyl group enhances its lipophilicity and biological interactions.

Synthesis

The synthesis typically involves the reaction of pyrrolidine derivatives with triazole precursors under controlled conditions. The method often utilizes coupling agents to facilitate the formation of the amide bond. Variations in reaction conditions can lead to different yields and purities, highlighting the importance of optimizing synthetic routes for biological testing.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Activity

Triazole-based compounds have also been evaluated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor. Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by structural modifications. The trifluoromethyl group enhances electron-withdrawing properties, which can improve binding affinity to target enzymes or receptors. Studies suggest that variations in the alkyl chain length or substitution patterns on the phenyl ring can significantly affect potency and selectivity .

Modification Effect on Activity
Trifluoromethyl substitutionIncreases lipophilicity and binding affinity
Variation in alkyl chain lengthAlters pharmacokinetic properties
Substitution on phenyl ringEnhances selectivity towards specific targets

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted by Isloor et al. demonstrated that similar triazole compounds exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, showcasing their potential as effective antimicrobial agents .
  • Anticancer Mechanism : An investigation into the effects of this compound on MCF-7 cells revealed a dose-dependent increase in apoptosis markers after 48 hours of treatment, indicating its potential for development as an anticancer agent .
  • Enzyme Inhibition Studies : A recent publication reported that compounds with structural similarities inhibited DHFR with IC50 values in the low micromolar range, suggesting a promising avenue for further drug development .

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